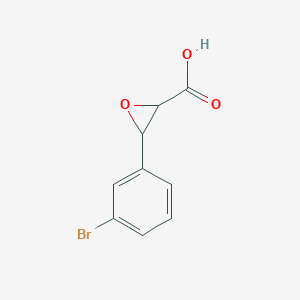

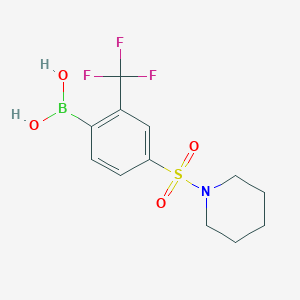

![molecular formula C14H11NO5 B1393758 4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid CAS No. 1261915-75-6](/img/structure/B1393758.png)

4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

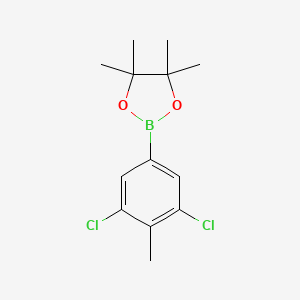

“4’-Methoxy-5-nitro-[1,1’-biphenyl]-3-carboxylic acid” is likely a complex organic compound consisting of a biphenyl group (two connected phenyl rings) with methoxy, nitro, and carboxylic acid functional groups . The exact properties and applications of this specific compound would depend on the positions of these functional groups on the biphenyl structure .

Synthesis Analysis

The synthesis of complex biphenyl derivatives often involves metal-catalyzed coupling reactions such as the Suzuki-Miyaura coupling . This reaction typically involves the coupling of an organoborane compound with a halide or triflate under basic conditions .

Molecular Structure Analysis

The molecular structure of biphenyl compounds is characterized by two connected phenyl rings . The presence of methoxy, nitro, and carboxylic acid functional groups would add complexity to the structure and potentially influence its properties .

Chemical Reactions Analysis

Biphenyl compounds can undergo a variety of chemical reactions, including electrophilic substitution and various metal-catalyzed coupling reactions . The presence of functional groups can influence the reactivity of the compound .

Physical And Chemical Properties Analysis

The physical and chemical properties of a compound like “4’-Methoxy-5-nitro-[1,1’-biphenyl]-3-carboxylic acid” would depend on its exact structure . Factors that could influence these properties include the positions of the functional groups on the biphenyl structure and the presence of any additional substituents .

Wissenschaftliche Forschungsanwendungen

Subheading Enhancement of Photocleavage Efficiency through Substituents

4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid and related compounds exhibit interesting behavior in photocleavage reactions, a process critical in the preparation of certain carboxylic acids. Specifically, the 4-methoxy substitution was found to significantly enhance the photolysis efficiency, a property that could be harnessed in various scientific applications, particularly in the release of neuroactive amino acids and other biologically relevant molecules (Papageorgiou & Corrie, 2000).

Structure and Properties

Subheading Diverse Structural Characteristics and Synthesis Methods

The structure and properties of 4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid and its derivatives have been a subject of study. For instance, the structure of related compounds like 3-oxy-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid was elucidated through X-ray diffraction and quantum-chemical calculations. These studies not only unravel the intricate details of the molecular structure but also pave the way for synthesizing novel compounds through various chemical reactions, including alkylation and nitration, offering insights into the reactivity and potential applications of these compounds in different scientific domains (Shtabova et al., 2005).

Molecular Interaction and Behavior

Subheading Insights into Molecular Interactions and Magnetic Properties

Studies on derivatives of 4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid reveal intricate details about molecular interactions and behavior. For instance, certain derivatives form 1-D hydrogen-bonded chains that exhibit specific magnetic behaviors. Understanding these interactions not only adds to the fundamental knowledge of molecular behavior but also opens avenues for the application of these compounds in materials science and related fields (Field & Lahti, 2003).

Wirkmechanismus

The mechanism of action of a compound refers to how it interacts with other substances or systems. This is highly dependent on the specific compound and its intended use or application. For example, in medicinal chemistry, the mechanism of action often refers to how a drug interacts with biological systems .

Safety and Hazards

The safety and hazards associated with a compound depend on its specific properties. For example, many organic compounds are flammable and may be harmful or toxic if ingested, inhaled, or in contact with skin . Proper handling and disposal procedures should be followed when working with these compounds .

Zukünftige Richtungen

The future directions for research and development involving a compound like “4’-Methoxy-5-nitro-[1,1’-biphenyl]-3-carboxylic acid” would depend on its properties and potential applications. This could include further studies to fully characterize its properties, development of synthesis methods, or exploration of potential uses in various fields such as medicinal chemistry, materials science, or chemical engineering .

Eigenschaften

IUPAC Name |

3-(4-methoxyphenyl)-5-nitrobenzoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11NO5/c1-20-13-4-2-9(3-5-13)10-6-11(14(16)17)8-12(7-10)15(18)19/h2-8H,1H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UUHJNOODRFAGRJ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=CC(=CC(=C2)[N+](=O)[O-])C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11NO5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50689182 |

Source

|

| Record name | 4'-Methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4'-Methoxy-5-nitro-[1,1'-biphenyl]-3-carboxylic acid | |

CAS RN |

1261915-75-6 |

Source

|

| Record name | 4'-Methoxy-5-nitro[1,1'-biphenyl]-3-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50689182 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

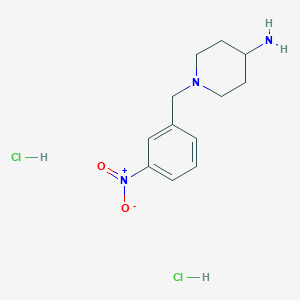

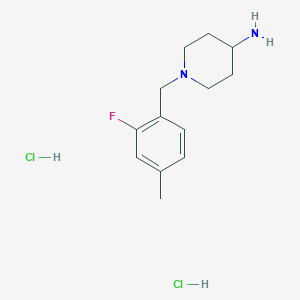

![4'-Fluoro-3'-(trifluoromethyl)-[1,1'-biphenyl]-4-ol](/img/structure/B1393684.png)

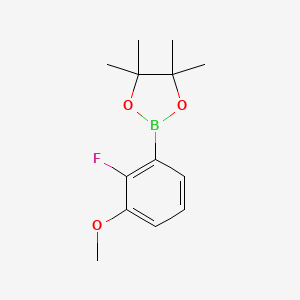

![9H-Fluoren-9-ylmethyl N-[(2R)-1-oxo-3-[(triphenyl-methyl)sulfanyl]propan-2-yl]carbamate](/img/structure/B1393686.png)

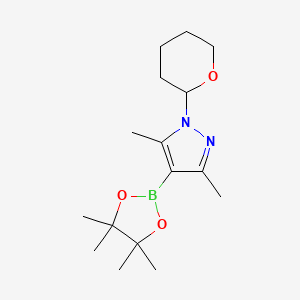

![Pyrazolo[1,5-A]pyridin-7-ylboronic acid](/img/structure/B1393692.png)